molecular formula C10H7FN2OS B15280287 6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B15280287
M. Wt: 222.24 g/mol
InChI Key: UKQKKCSXLFOSPE-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a fluorine-substituted phenyl group at position 6 and a thioxo (S=O) group at position 2. The compound’s core structure enables diverse biological interactions, particularly in antimicrobial and anticancer contexts. Its synthesis typically involves condensation reactions between chalcones and 6-aminothiouracil derivatives under acidic conditions . The 3-fluorophenyl substituent introduces electronegativity and moderate steric effects, influencing both electronic distribution and binding affinity to biological targets.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2OS/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQKKCSXLFOSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 3-fluoroaniline with thiourea and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired thioxopyrimidine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted thioxopyrimidines with various functional groups.

Scientific Research Applications

6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the thioxo group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Key Compounds :

  • 6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 36479-17-1)
  • 6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 36309-40-7)

Comparison :

Property 3-Fluorophenyl Derivative 4-Chlorophenyl Derivative 3-Chlorophenyl Derivative
Substituent Position Meta (C3) Para (C4) Meta (C3)
Electronegativity High (F) Moderate (Cl) Moderate (Cl)
Steric Effects Moderate Low (para position) Moderate
Biological Activity Anticancer (predicted) Antimicrobial Not reported

Insights :

  • Para-substituted chlorophenyl derivatives (e.g., CAS 36479-17-1) exhibit antimicrobial activity, suggesting that halogen position impacts target specificity .

Fused-Ring Pyrimidinone Derivatives

Key Compounds :

  • 5,7-Di(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (Compound 3 in )
  • 7-(Morpholino)-2-thioxo-5-arylpyrido[2,3-d]pyrimidin-4(1H)-one (e.g., 7a–e in )

Comparison :

Property Target Compound Pyrido[2,3-d]pyrimidinone Derivatives
Core Structure Monocyclic pyrimidinone Bicyclic fused ring (pyrido-pyrimidinone)
Planarity Moderate High (enhanced π-π stacking)
Biological Activity Not explicitly reported Anticancer (e.g., 7a–e )

Insights :

  • Fused-ring systems (e.g., pyrido-pyrimidinones) improve planarity, facilitating interactions with DNA or enzyme active sites in anticancer applications .
  • The morpholine substituent in derivatives increases solubility and modulates pharmacokinetics .

Metal Complexes and Modified Substituents

Key Compounds :

  • Au(III) Complex of 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one ()
  • 6-(2,4-Dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 3D-YID08817)

Comparison :

Property Target Compound Au(III) Complex Thiazole Derivative
Functional Group 3-Fluorophenyl Methyl + Au(III) coordination Thiazole ring
Coordination Chemistry Limited Bidentate ligand (S, N) Not applicable
Activity N/A Enhanced antimicrobial Potential kinase inhibition

Insights :

  • Metal coordination (e.g., Au(III)) significantly boosts antimicrobial activity compared to the parent ligand .
  • Thiazole-containing derivatives (e.g., CAS 3D-YID08817) leverage heterocyclic motifs common in kinase inhibitors, suggesting divergent therapeutic applications .

Physical Properties :

Compound Type Melting Point Range Solubility Profile
3-Fluorophenyl derivative Not reported Likely moderate (polar S=O)
Au(III) complex Not reported High (ionic coordination)
Thiophene-fused analogs 112–122°C Low (crystalline solids)

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